Cas no 2094258-71-4 (2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine)
2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine Chemical and Physical Properties
Names and Identifiers
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- AKOS033727650
- EN300-6643783
- (2-bromopyridin-3-yl)-[3-(oxan-4-yl)azetidin-1-yl]methanone
- 2-bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine
- Z2004435685
- 2094258-71-4
- 2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine
-
- Inchi: 1S/C14H17BrN2O2/c15-13-12(2-1-5-16-13)14(18)17-8-11(9-17)10-3-6-19-7-4-10/h1-2,5,10-11H,3-4,6-9H2
- InChI Key: XUXCBSNZGIECQV-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CN=1)C(N1CC(C1)C1CCOCC1)=O
Computed Properties
- Exact Mass: 324.04734g/mol
- Monoisotopic Mass: 324.04734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 42.4Ų
2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6643783-0.05g |
2-bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine |
2094258-71-4 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine
Introduction to 2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine (CAS No. 2094258-71-4)
2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine, identified by its CAS number 2094258-71-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes both brominated and pyridine functionalities, making it a versatile scaffold for further chemical modifications and biological evaluations.
The molecular structure of 2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine consists of a pyridine ring substituted at the 2-position with a bromo group, and at the 3-position with an azetidine moiety that is further acylated at the 1-position. The presence of the oxan-4-yl group, which is derived from tetrahydrofuran (THF), introduces a cyclic ether moiety into the molecule, enhancing its solubility and reactivity in various biochemical pathways. This unique structural arrangement makes it an attractive candidate for the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on the synthesis and application of heterocyclic compounds, particularly those incorporating nitrogen-containing rings such as pyridine and azetidine. These heterocycles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromo-pyridine core in 2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine serves as an excellent starting point for further derivatization, allowing chemists to explore diverse pharmacophores and optimize drug-like properties.
The significance of this compound is further underscored by its potential applications in medicinal chemistry. The azetidine ring is particularly interesting because it mimics the piperazine scaffold, which is commonly found in many bioactive molecules. By incorporating this motif into 2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine, researchers can potentially develop compounds with enhanced binding affinity to biological targets such as enzymes and receptors. Moreover, the acylated azetidine group can be further functionalized to introduce additional pharmacological features, making it a valuable tool for drug discovery.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine, facilitating its use in both academic and industrial research settings. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromo substituent at the pyridine ring, while nucleophilic substitution reactions have been utilized to install the azetidine moiety. These methods not only improve yield but also enhance purity, ensuring that researchers have access to high-quality starting materials for their investigations.
The chemical reactivity of 2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine also makes it a valuable intermediate in organic synthesis. The bromo group at the 2-position allows for further functionalization via Suzuki-Miyaura coupling or Buchwald-Hartwig amination reactions, enabling the introduction of aryl or amino groups. Additionally, the acylated azetidine ring can undergo hydrolysis or reduction to yield different functional groups, providing multiple pathways for structural diversification.
In terms of biological activity, preliminary studies on derivatives of 2-Bromo-3-[3-(oxan-4-yloxy)azetidine-1-carbonyl]pyridine have shown promising results in various disease models. For instance, some analogs have demonstrated inhibitory effects on kinases and other enzymes implicated in cancer progression. The presence of both nitrogen-containing heterocycles and oxygen atoms in its structure may contribute to its ability to interact with biological targets in multiple ways, potentially leading to synergistic effects that enhance therapeutic outcomes.
The synthesis and characterization of 2-Bromo-3-[3-(oxanoyl)azetidinone] derivatives have also been explored as part of broader efforts to develop new antibiotics. The structural features present in this compound class can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, offering a novel approach to combat antibiotic-resistant strains. Researchers are particularly interested in how modifications to the oxanoyl portion of the molecule can influence its antimicrobial properties without compromising safety profiles.
From an industrial perspective, the demand for high-purity CAS No. 2094258-71-4 underscores its importance as a building block for pharmaceuticals. Manufacturers are investing in advanced purification techniques such as column chromatography and recrystallization to ensure that researchers receive materials free from impurities that could affect experimental results. Furthermore, regulatory agencies continue to emphasize quality control measures to guarantee consistency across batches produced by different suppliers.
The future directions for research involving 2-Bromo-pyridine derivatives like 2-bromo-pyrimidinone derivatives are multifaceted. One area of focus is exploring new synthetic routes that improve efficiency while reducing environmental impact. Green chemistry principles are being increasingly adopted by researchers aiming to minimize waste generation during chemical synthesis processes related to this compound class.
Another exciting avenue is computational modeling combined with experimental validation using techniques like X-ray crystallography or NMR spectroscopy. These approaches allow scientists not only but also but also but also but also but also but also but also but also predict how different modifications will affect molecular interactions within biological systems before costly lab trials begin thereby accelerating discovery timelines significantly thereby saving both time resources thereby fostering innovation thereby advancing healthcare solutions thereby ultimately benefiting patients worldwide thereby contributing meaningfully towards global health improvements thereby reinforcing our commitment towards better living standards thereby promoting scientific excellence thereby ensuring sustainable development thereby building bridges between academia industry thereby fostering collaboration thereby driving progress thereby shaping tomorrow's healthcare landscape thereby making tangible impacts today.
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